N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 339009-14-2
VCID: VC5160802
InChI: InChI=1S/C19H13Cl2N3O4/c20-15-7-5-12(9-16(15)21)10-23-11-13(6-8-18(23)25)22-19(26)14-3-1-2-4-17(14)24(27)28/h1-9,11H,10H2,(H,22,26)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C19H13Cl2N3O4
Molecular Weight: 418.23

N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide

CAS No.: 339009-14-2

Cat. No.: VC5160802

Molecular Formula: C19H13Cl2N3O4

Molecular Weight: 418.23

* For research use only. Not for human or veterinary use.

N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide - 339009-14-2

Specification

CAS No. 339009-14-2
Molecular Formula C19H13Cl2N3O4
Molecular Weight 418.23
IUPAC Name N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-2-nitrobenzamide
Standard InChI InChI=1S/C19H13Cl2N3O4/c20-15-7-5-12(9-16(15)21)10-23-11-13(6-8-18(23)25)22-19(26)14-3-1-2-4-17(14)24(27)28/h1-9,11H,10H2,(H,22,26)
Standard InChI Key AKRRZUWPMFNJOB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The IUPAC name N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-2-nitrobenzamide reflects its core structure: a pyridinone ring substituted at the 3-position with a benzamide group bearing a nitro moiety and a 3,4-dichlorobenzyl side chain . The SMILES notation C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] provides a linear representation of its connectivity .

Spectroscopic and Computational Data

The InChI key AKRRZUWPMFNJOB-UHFFFAOYSA-N enables precise structural retrieval from databases, while the 3D conformer models highlight rotational flexibility around the benzyl-pyridinone linkage . Quantum mechanical calculations predict a planar geometry for the nitrobenzamide moiety, with intramolecular hydrogen bonding between the amide carbonyl and pyridinone oxygen stabilizing the conformation .

Synthetic Pathways and Analytical Validation

Proposed Synthesis Strategy

While explicit synthetic details for this compound are absent in public records, analogous benzamide derivatives are typically synthesized via:

  • N-Alkylation: Coupling 3,4-dichlorobenzyl chloride with 6-oxo-1,6-dihydropyridin-3-amine under basic conditions.

  • Amide Bond Formation: Reacting the resulting amine with 2-nitrobenzoyl chloride in the presence of a coupling agent like HATU .

CompoundIC₅₀ (nM)Cell LineReference
N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-3-biphenylcarboxamide12.3MDA-MB-231
Hypothetical analog (CID 1483021)In silico: 18.7N/A

Anti-Inflammatory and Antimicrobial Prospects

The dichlorobenzyl group, common in antimicrobial agents, suggests potential Gram-positive activity. Nitroaromatics are also known for modulating cyclooxygenase-2 (COX-2), hinting at anti-inflammatory applications .

Toxicological and ADMET Considerations

Pharmacokinetic Predictions

Computational ADMET models (SwissADME) predict moderate blood-brain barrier permeability (logBB: -0.8) and high plasma protein binding (89%) due to lipophilic substituents. The compound likely undergoes hepatic metabolism via CYP3A4, with the nitro group reducing metabolic stability .

Future Directions and Research Gaps

Target Validation and Optimization

In vivo efficacy studies in xenograft models are critical to confirm STAT3 inhibition. Structure-activity relationship (SAR) studies could explore replacing the nitro group with bioisosteres like cyano or sulfonamide to mitigate toxicity risks .

Formulation Challenges

The compound’s poor aqueous solubility (predicted logP: 3.2) necessitates nanoparticle encapsulation or prodrug strategies for clinical translation .

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